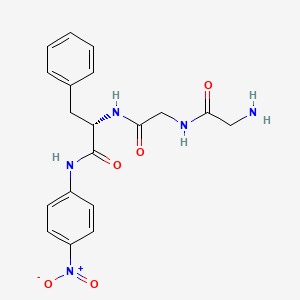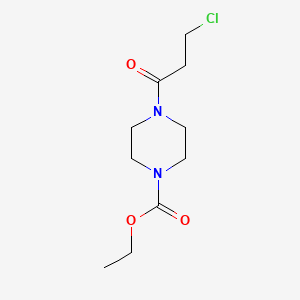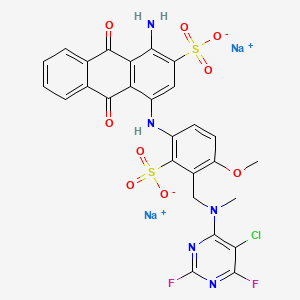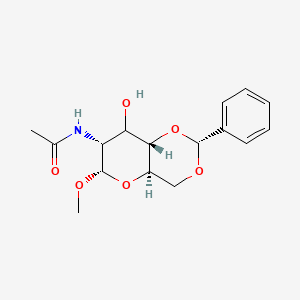
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound with the molecular formula C23H25N5O8 and a molecular weight of 499.47 g/mol . This compound is known for its applications in biochemical research, particularly as a substrate for enzyme assays.
準備方法
The synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the coupling of glycylglycine with N-(4-nitrophenyl)-L-phenylalaninamide. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反応の分析
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used
Common reagents for these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is widely used in scientific research, particularly in the following areas:
Biochemistry: It serves as a substrate for enzyme assays, especially for chymotrypsin activity.
Pharmacology: The compound is used in studies to understand enzyme kinetics and inhibitor screening.
Medical Research: It helps in the investigation of protease activity, which is crucial in various physiological and pathological processes.
作用機序
The mechanism of action of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific enzymes, such as chymotrypsin. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the peptide bond, leading to the release of the nitrophenyl group. This reaction can be monitored colorimetrically, providing insights into enzyme activity and kinetics .
類似化合物との比較
Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide can be compared with other similar compounds, such as:
N-succinylglycyl-phenylalanine-4-nitroanilide: Another substrate used in enzyme assays, but with different kinetic properties.
N-(3-carboxypropionyl)glycylglycyl-N-(4-nitrophenyl)-3-phenyl-L-alaninamide: A compound with similar applications but different structural features.
The uniqueness of this compound lies in its specific interaction with chymotrypsin and its utility in colorimetric assays, making it a valuable tool in biochemical research.
特性
CAS番号 |
74569-67-8 |
|---|---|
分子式 |
C19H21N5O5 |
分子量 |
399.4 g/mol |
IUPAC名 |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C19H21N5O5/c20-11-17(25)21-12-18(26)23-16(10-13-4-2-1-3-5-13)19(27)22-14-6-8-15(9-7-14)24(28)29/h1-9,16H,10-12,20H2,(H,21,25)(H,22,27)(H,23,26)/t16-/m0/s1 |
InChIキー |
YNSMQFACHKXOGT-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CNC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)


